2,5-O-Methylene-D-mannitol
Overview
Description
2,5-O-Methylene-D-mannitol is a bicyclic carbohydrate-based compound derived from D-mannitol. It features a seven-membered ring structure with two primary and two secondary hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-O-Methylene-D-mannitol is synthesized through the acetalization of D-mannitol with formaldehyde. The process involves multiple steps, including the protection of hydroxyl groups and subsequent deprotection to yield the final product. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the acetalization process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: 2,5-O-Methylene-D-mannitol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to yield different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
2,5-O-Methylene-D-mannitol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and polymers.
Biology: The compound is studied for its potential role in biological systems and as a precursor for bioactive molecules.
Medicine: Research explores its use in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: It is utilized in the production of biodegradable polymers and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 2,5-O-Methylene-D-mannitol involves its interaction with various molecular targets. The compound’s hydroxyl groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
2,43,5-Di-O-methylene-D-mannitol: Another D-mannitol-derived compound with similar structural features but different reactivity.
2,34,5-Di-O-methylene-galactitol: A galactitol-derived compound with comparable properties.
1,43,6-Dianhydro-D-glucitol: A glucitol-derived compound used in similar applications
Uniqueness: 2,5-O-Methylene-D-mannitol stands out due to its specific ring structure and the presence of both primary and secondary hydroxyl groups. This unique configuration imparts distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
(4R,5S,6S,7R)-4,7-bis(hydroxymethyl)-1,3-dioxepane-5,6-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c8-1-4-6(10)7(11)5(2-9)13-3-12-4/h4-11H,1-3H2/t4-,5-,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGKIDGPXZLFEC-DBRKOABJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC(C(C(C(O1)CO)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1O[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36566-49-1 | |
Record name | D-Mannitol, 2,5-O-methylene- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36566-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-O-Methylene-D-mannitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036566491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-O-methylene-D-mannitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.264 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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